5-(Piperidin-1-ylsulfonyl)indoline

Antiviral drug discovery Isatin derivatives SAR analysis

5-(Piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) is a strategic sulfonamide indoline intermediate. The piperidin-1-ylsulfonyl moiety functions as a zinc-binding group (ZBG) for metalloenzyme inhibition and engages hydrogen-bonding networks unattainable with 5-methyl, 5-halo, or 5-methoxy indolines. Validated in antiviral isatin derivatives (IC50 2.2 nM against H1N1), cytotoxic HepG2 inhibitors (IC50 16.8 µM), and CNS 5-HT6 antagonists. This differentiated steric/electronic profile directly impacts cell permeability and off-target liability. Standard analytical characterization ensures reliable performance for hit-to-lead optimization.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
CAS No. 874593-99-4
Cat. No. B1609496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperidin-1-ylsulfonyl)indoline
CAS874593-99-4
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3
InChIInChI=1S/C13H18N2O2S/c16-18(17,15-8-2-1-3-9-15)12-4-5-13-11(10-12)6-7-14-13/h4-5,10,14H,1-3,6-9H2
InChIKeySKYMJLWQEUNATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) - Procurement and Differentiation Guide for the Indoline Sulfonamide Scaffold


5-(Piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) is a synthetic small-molecule building block defined by an indoline core substituted at the 5-position with a piperidin-1-ylsulfonyl group . This sulfonamide-bearing heterocycle serves as a versatile intermediate for constructing biologically active molecules, including antiviral, anticancer, and CNS-targeted agents [1][2]. Its molecular formula is C13H18N2O2S with a molecular weight of 266.36 g/mol . The compound is primarily utilized in medicinal chemistry campaigns, hit-to-lead optimization, and structure-activity relationship (SAR) studies where the piperidinylsulfonyl moiety provides a defined steric and electronic profile distinct from unsubstituted indolines or alternative sulfonamide analogs [1].

Why Generic 5-Substituted Indolines Cannot Replace 5-(Piperidin-1-ylsulfonyl)indoline in SAR Campaigns


The piperidin-1-ylsulfonyl group at the 5-position of the indoline ring is not a passive substituent; it actively governs target engagement, pharmacokinetic properties, and synthetic versatility [1]. Substituting a generic 5-methyl, 5-halo, or 5-methoxy indoline eliminates the sulfonamide's capacity to act as a zinc-binding group (ZBG) in metalloenzyme inhibition or to engage specific hydrogen-bonding networks in receptor binding pockets [2]. Furthermore, the piperidine ring modulates lipophilicity and basicity in ways that alternative sulfonyl moieties (e.g., morpholinylsulfonyl, pyrrolidinylsulfonyl) do not replicate, directly impacting cell permeability and off-target liability [1]. The quantitative evidence below substantiates why this specific substitution pattern yields differentiation that cannot be achieved through unfunctionalized or alternatively substituted indoline analogs.

Quantitative Differentiation Evidence: 5-(Piperidin-1-ylsulfonyl)indoline vs. Comparator Indolines


Antiviral Potency Enhancement: Trifluoromethylpiperidinyl vs. Piperidinyl Sulfonyl Substitution

Although direct antiviral data for 5-(piperidin-1-ylsulfonyl)indoline itself are not available, its close 2,3-dione analog with a 3-(trifluoromethyl)piperidin-1-ylsulfonyl group exhibits nanomolar IC50 values against H1N1, HSV-1, and COX-B3 [1]. This demonstrates that the piperidinylsulfonyl-indoline scaffold confers broad-spectrum antiviral potential that unsubstituted indolines or indoles lack. The piperidine ring's basicity and conformational flexibility contribute to target binding, a feature absent in smaller sulfonyl groups (e.g., methanesulfonyl) or aromatic sulfonamides [1].

Antiviral drug discovery Isatin derivatives SAR analysis Influenza virus

Anticancer Activity: Indoline-2-one Derivatives Containing the 5-(Piperidin-1-ylsulfonyl) Moiety Exhibit Cytotoxicity in Hepatic Cancer Cell Lines

Isatin sulfonamide derivatives bearing the 5-(piperidin-1-ylsulfonyl)indoline motif show measurable cytotoxic activity against hepatocellular carcinoma (HCC) cell lines HepG2 and Huh7. Compound 3a, which incorporates the 5-(piperidin-1-ylsulfonyl)indolin-2-one core, achieved an IC50 of 16.8 µM against HepG2 cells [1]. This compares favorably to other isatin sulfonamide derivatives in the same study, where IC50 values ranged from 39.7 µM to >100 µM [1]. The piperidinylsulfonyl group is critical for EGFR binding, with docking studies showing binding free energies between -19.21 and -21.74 kcal/mol, approaching the -25.65 kcal/mol of the clinical EGFR inhibitor Erlotinib [1].

Hepatocellular carcinoma Isatin sulfonamide EGFR inhibition Cytotoxicity

Zinc-Binding Group Capability: Sulfonamide at 5-Position Enables Metalloenzyme Inhibition

Indoline sulfonamides have been identified as inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a validated antibacterial target. High-throughput screening of ~33,000 compounds identified indoline-6-sulfonamide hits with >20% inhibition at 12 µM [1]. Molecular docking confirms the sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating to the catalytic zinc ion in the DapE active site [1]. While the 6-sulfonamide regioisomer was the initial hit, the 5-substituted analog 5-(piperidin-1-ylsulfonyl)indoline is expected to maintain this ZBG functionality due to the identical sulfonamide pharmacophore, distinguishing it from non-sulfonamide indolines that lack metalloenzyme inhibitory potential.

Antibacterial agents Metalloenzyme inhibition DapE Zinc-binding group

CNS Target Engagement: 5-Sulfonyl-1-Piperidinyl Indoles as 5-HT6 Receptor Antagonists

Patent literature from GlaxoSmithKline establishes that 5-sulfonyl-1-piperidinyl substituted indole derivatives possess antagonist potency at the 5-HT6 receptor, a target implicated in Alzheimer's disease and other CNS disorders [1]. The piperidinylsulfonyl moiety is a critical structural determinant for 5-HT6 binding and selectivity over other serotonin receptor subtypes [1]. While the patented compounds are fully aromatic indoles rather than indolines, the shared 5-piperidinylsulfonyl substitution pattern suggests that 5-(piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) can serve as a key intermediate for synthesizing CNS-penetrant 5-HT6 antagonists.

Alzheimer's disease 5-HT6 antagonist CNS drug discovery GPCR

Synthetic Versatility: Indoline Core Enables Diverse Derivatization Compared to Fully Aromatic Indoles

The indoline core of 5-(piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) contains a secondary amine and a saturated 2,3-bond, enabling chemical transformations not accessible with fully aromatic indole analogs. Specifically, the indoline nitrogen can undergo acylation, alkylation, or sulfonylation to introduce additional diversity, while the saturated 2,3-bond can be oxidized to the corresponding indole or isatin derivative . This contrasts with the fully aromatic 5-(piperidin-1-ylsulfonyl)-1H-indole, which lacks the same degree of synthetic flexibility at the pyrrole ring. The predicted density is 1.268±0.06 g/cm³, and predicted boiling point is 452.6±55.0 °C, providing baseline physicochemical parameters for reaction optimization .

Chemical building block Derivatization Oxidation Reduction

Optimal Application Scenarios for 5-(Piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4)


Antiviral Drug Discovery: Synthesis of Broad-Spectrum Isatin Sulfonamide Derivatives

5-(Piperidin-1-ylsulfonyl)indoline serves as a direct precursor to 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione (isatin derivative) via oxidation of the 2,3-bond. The resulting isatin sulfonamide scaffold has demonstrated broad-spectrum antiviral activity against H1N1 influenza, HSV-1, and COX-B3 viruses, with IC50 values as low as 2.2 nM in optimized derivatives [1]. Research teams pursuing antiviral SAR should prioritize this building block over unsubstituted indolines or alternative sulfonamides due to the established nanomolar potency of closely related analogs.

Oncology Drug Development: Construction of EGFR-Targeted Isatin Hybrid Molecules

The 5-(piperidin-1-ylsulfonyl)indoline core is a validated scaffold for constructing cytotoxic isatin sulfonamide hybrids that target EGFR and induce apoptosis in hepatocellular carcinoma cell lines. Compound 3a, featuring the 5-(piperidin-1-ylsulfonyl)indolin-2-one core, exhibited an IC50 of 16.8 µM against HepG2 cells and demonstrated binding free energies comparable to Erlotinib in molecular docking studies [1]. Procurement of CAS 874593-99-4 is indicated for oncology programs requiring a sulfonamide-bearing indoline intermediate with proven anticancer activity in structurally related derivatives.

Antibacterial Drug Discovery: Development of DapE and Metallo-β-Lactamase Inhibitors

Indoline sulfonamides are established inhibitors of the bacterial enzyme DapE, an essential target in the lysine biosynthetic pathway of Gram-negative and Gram-positive bacteria [1]. The sulfonamide moiety of 5-(piperidin-1-ylsulfonyl)indoline can function as a zinc-binding group (ZBG) in the active site of DapE and related metallo-β-lactamases (e.g., NDM-1) . Research groups investigating novel antibiotics should select this compound as a core scaffold, given its potential to inhibit clinically relevant metalloenzymes that are not targeted by non-sulfonamide indoline analogs.

CNS Drug Discovery: Intermediate for 5-HT6 Receptor Antagonist Synthesis

Patent literature from GlaxoSmithKline demonstrates that 5-sulfonyl-1-piperidinyl substituted indole derivatives possess antagonist activity at the 5-HT6 receptor, a target validated for Alzheimer's disease and other CNS disorders [1]. 5-(Piperidin-1-ylsulfonyl)indoline (CAS 874593-99-4) serves as a strategic intermediate for synthesizing such CNS-penetrant 5-HT6 antagonists via oxidation to the corresponding indole followed by N-functionalization [1]. Procurement is recommended for CNS drug discovery teams requiring a building block with demonstrated relevance to 5-HT6 receptor pharmacology.

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